Tris(diethylamino)phosphine
Overview
Description
Synthesis Analysis
Tris(diethylamino)phosphine is synthesized via a transamination route, offering an easy and convenient synthesis under mild conditions. This method allows for the high-yield production of tertiary (amino) phosphines of various types, including those derived from pyrrolidine, piperidine, and morpholine, among others (Hussain, Elias, & Rao, 1988).
Molecular Structure Analysis
The molecular structure of tris(diethylamino)phosphine and its derivatives, including various crystalline adducts, has been elucidated through X-ray diffraction analysis. These studies provide insight into the spatial configuration and bonding interactions within these molecules, highlighting their potential as bipolar ions for further chemical applications (Bogdanov et al., 2015).
Chemical Reactions and Properties
Tris(diethylamino)phosphine participates in a range of chemical reactions, forming products whose structures depend on the reactants. For example, reactions with polyfluoroalkanethioamides yield fluoro-containing aminoacetylenes, demonstrating the compound's versatility in generating varied chemical structures (Pikun et al., 2013).
Physical Properties Analysis
The synthesis and crystal structure of tris(diethylamino)benzylphosphonium bromides have been detailed, revealing the influence of tris(diethylamino)phosphine on the formation of complex structures with unique physical properties. These include variations in crystal symmetry and the presence of specific anions and cations in the lattice structure, contributing to the compound's physical characteristics (Vogt et al., 1997).
Chemical Properties Analysis
Investigations into the hydrogen bonding capabilities of tris(diethylamino)phosphine derivatives with various proton donors have provided insights into their chemical properties. These studies, utilizing near-infrared spectroscopy, have established the equilibrium constants, wavenumber shifts, and thermodynamic quantities of the hydrogen-bonded complexes, elucidating the chemical behavior of these compounds in solution (Ruostesuo & Haapalainen, 1992).
Scientific Research Applications
Organic Synthesis and Chemical Research
Tris(diethylamino)phosphine holds significant importance as a chemical reagent in organic synthesis and chemical research . It proves instrumental in synthesizing polymers, preparing catalysts, and exploring enzyme-catalyzed reactions .
Synthesis of 1,1′-Dialkylisoindigo Derivatives
Tris(diethylamino)phosphine can be used to synthesize 1,1′-Dialkylisoindigo derivatives by reacting with various 1-alkylisatins via a deoxygenation reaction .
Synthesis of 1-Aminomethylisatins
Tris(diethylamino)phosphine can be used to synthesize 1-Aminomethylisatins by treating isatin with primary and secondary amines .
Quantum Dots for Electroluminescent Devices
In the field of materials science, Tris(diethylamino)phosphine has been used in the synthesis of green indium phosphide (InP) quantum dots (QDs) for electroluminescent devices . The precursor is safer and more cost-effective than the conventional tris(trimethylsilyl)phosphine . The emission peak of the InP QDs was shifted to the green region from the red by replacing the conventional zinc precursor ZnCl2 with ZnI2 . The maximum quantum yield of 67.5% with a narrow full width at half maximum of 46 nm was achieved for the (DMA)3P-based green-emitting InP@ZnSeS/ZnS QDs . The maximum external quantum efficiency of 1.68% and current efficiency of 4.79 cd/A were achieved with an optimal doping ratio of 12.5% ZnMgO for the (DMA)3P-based green InP QLEDs .
properties
IUPAC Name |
N-[bis(diethylamino)phosphanyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N3P/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIOSTIIZGWENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062305 | |
Record name | Tris(diethylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(diethylamino)phosphine | |
CAS RN |
2283-11-6 | |
Record name | Hexaethylphosphorous triamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2283-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(diethylamino)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous triamide, N,N,N',N',N'',N''-hexaethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(diethylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(diethylamino)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAETHYLPHOSPHOROUS TRIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC83R9HNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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